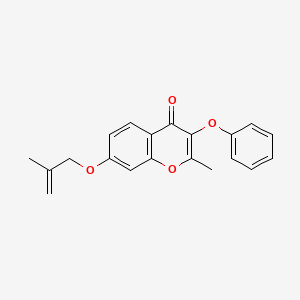

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one

Description

Properties

IUPAC Name |

2-methyl-7-(2-methylprop-2-enoxy)-3-phenoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)12-22-16-9-10-17-18(11-16)23-14(3)20(19(17)21)24-15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSNMLUQSXAFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives.

Allyloxy Substitution: The allyloxy group can be added through etherification reactions using allyl halides and appropriate bases.

Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy or phenoxy groups, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions may target the chromenone core or the substituents, potentially converting double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy or allyloxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one may have various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one would depend on its specific biological target. Generally, chromenone derivatives can interact with various enzymes, receptors, or DNA, influencing cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives share a common core structure but differ in substituents, which critically modulate their physicochemical properties and bioactivities. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Structural Variations: Prenyloxy vs. Methoxy/Alkoxy Groups: The target compound’s 7-prenyloxy group (2-methyl-allyloxy) enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., 7-methoxy in ). Prenylation is associated with improved membrane permeability in flavonoids . Phenoxy vs. Aryl Substitutions: The 3-phenoxy group in the target compound contrasts with electron-rich aryl groups (e.g., 3-(2,4,5-trimethoxyphenyl) in ), which may alter π-π stacking interactions with biological targets.

Synthetic Routes: The target compound’s synthesis likely involves alkylation or nucleophilic substitution at position 7, similar to methods used for 6-ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one (e.g., K2CO3-mediated methylation ). In contrast, neobavaisoflavone incorporates a prenylated phenyl group via Claisen rearrangement or enzymatic prenylation .

Physicochemical Properties :

- LogP : The target compound’s LogP is estimated to be >3 (based on analogs in ), indicating moderate lipophilicity. Derivatives with polar groups (e.g., 5-hydroxy-7-methoxy in ) exhibit lower LogP values, affecting solubility.

- Crystallography : Analogous compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit π-π stacking and intramolecular C–H···O interactions , suggesting similar stabilizing forces in the target molecule.

Biological Activities: Antimicrobial Potential: Prenylated chromen-4-ones (e.g., 6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one) show antimicrobial activity against Gram-positive bacteria . The target compound’s prenyloxy group may confer similar properties. Neuroprotective Effects: Neobavaisoflavone modulates Aβ42 aggregation, a hallmark of Alzheimer’s disease . The target compound’s phenoxy group could interact with amyloidogenic peptides, though this requires experimental validation.

Biological Activity

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one, a derivative of chromone, exhibits a range of biological activities that are of significant interest in pharmacology. This compound belongs to a class of flavonoids known for their diverse therapeutic properties, including antibacterial, anticancer, and anti-inflammatory effects. This article synthesizes the available research on the biological activity of this compound, focusing on its mechanisms of action and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chromone backbone with specific substitutions that enhance its biological activity. The structural formula is represented as:

This compound features a phenoxy group and an allyloxy substituent, which are critical for its bioactivity.

Antibacterial Activity

Research indicates that flavonoids, including chromone derivatives, possess significant antibacterial properties. A study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), ranging from 0.5 to 2.0 μg/mL . The presence of hydroxyl groups at specific positions on the chromone ring has been correlated with enhanced antibacterial activity.

Table 1: Antibacterial Activity of Chromone Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| Chalcone Derivative A | 0.5 - 2.0 | MRSA |

| Chalcone Derivative B | TBD | E. coli |

Anticancer Mechanisms

Flavonoids are recognized for their anticancer properties, and this compound is no exception. Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Compounds like this chromone derivative have shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by modulating cell cycle progression.

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to increased rates of programmed cell death in tumor cells .

- Antioxidant Activity : The antioxidant properties of flavonoids contribute to their anticancer effects by reducing oxidative stress within cells, which is a contributing factor in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of flavonoids is well-documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can reduce inflammation-related conditions and may have implications for diseases such as arthritis and cardiovascular disorders.

Case Studies

A notable case study involved the evaluation of various chromone derivatives, including this compound, for their biological activities:

- Study on Antimicrobial Effects : In vitro studies showed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Evaluation in Cancer Models : Animal models treated with this chromone derivative exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. How do substituent modifications at the 3- and 7-positions influence biological activity?

- Answer : Table 1: Substituent-Bioactivity Relationships

Q. What experimental designs mitigate synthetic byproducts (e.g., halogen retention, ester hydrolysis)?

- Answer :

- Halogen Retention : Use anhydrous conditions and scavengers (e.g., AgNO₃) to trap residual halides .

- Ester Stability : Avoid aqueous workup for acid-sensitive intermediates; employ tert-butyl esters as protecting groups .

- Byproduct Monitoring : LC-MS tracks impurities (e.g., de-allylated products) with C18 reverse-phase columns .

Methodological Notes

- Crystallography : SHELX suite (SHELXL for refinement, SHELXS for solution) remains the gold standard for small-molecule structures. WinGX integrates tools for data visualization and validation .

- Bioactivity Assays : Standardize protocols using MIC (microbroth dilution for antimicrobial) and MTT (for cytotoxicity) with positive controls (e.g., doxorubicin for cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.